spiruchostatin A

Description

Discovery and Origin of Spiruchostatin A from Microbial Sources

This compound was first identified in 2001 by researchers at Yamanouchi Pharmaceutical Co Ltd. guidetoimmunopharmacology.orgtocris.com. This discovery emerged from the screening of over 40,000 microbial strains, leading to the isolation of two novel compounds, this compound and Spiruchostatin B, from the fermentation broth of strain Q71576 guidetoimmunopharmacology.org. Strain Q71576 was identified as a Pseudomonas sp. bacterium, a motile, Gram-negative microorganism with a single polar flagellum, originally obtained from soil samples collected in Nagano, Japan guidetoimmunopharmacology.org.

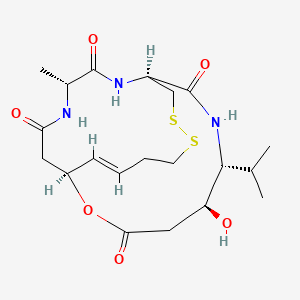

The initial identification of spiruchostatins was driven by their ability to enhance gene expression, specifically by activating transforming growth factor-beta (TGF-β) mediated signaling guidetoimmunopharmacology.orgwikipedia.org. These compounds were noted for their capacity to enhance the transcriptional activity of plasminogen activator inhibitor-1 guidetoimmunopharmacology.org. This compound is characterized as a natural product with a molecular weight of 473 and a distinctive bicyclic depsipeptide structure guidetoimmunopharmacology.org. It is part of a class of cyclic, cysteine-containing depsipeptidic natural products hiv.gov. The structure of this compound has been chemically synthesized and verified guidetoimmunopharmacology.org. Notably, another analogue, Spiruchostatin C, has been isolated from Burkholderia thailandensis, indicating a broader microbial origin for related compounds tocris.com.

Contextualization within Natural Product Chemistry and Drug Discovery

Natural products have historically served as an invaluable reservoir of bioactive compounds, playing a crucial role in the development of modern medicines, particularly in the context of cancer treatment tocris.comnih.govresearchgate.net. This compound exemplifies this potential, showing promising signs of development as a prodrug hiv.gov. The distinctiveness of natural products in drug discovery stems from their inherent structural diversity and complexity, often featuring a greater number of stereogenic centers and fewer nitrogen or halogen atoms compared to purely synthetic molecules nih.gov.

While natural products often provide excellent lead compounds or scaffolds for drug development, their complex structures can present challenges for mechanistic studies and the elucidation of structure-activity relationships nih.govasm.org. Consequently, modifications are frequently necessary to optimize their potency, selectivity, and to mitigate potential toxicity nih.gov. The family of spiruchostatins is closely related to other significant natural products, such as FK228 (romidepsin) and thailandepsins, all of which are produced by Gram-negative bacteria wikipedia.org. The renewed interest in natural product research highlights their continuing importance, especially given the limitations encountered with other drug discovery methodologies in identifying lead compounds for critical therapeutic areas like immunosuppression, anti-infectives, and metabolic diseases researchgate.net.

Significance of Histone Deacetylase Inhibitors as Epigenetic Modulators in Therapeutic Development

This compound is distinguished by its potent inhibitory activity against Class I histone deacetylases (HDACs), with a notable selectivity for HDAC1 guidetoimmunopharmacology.orgtocris.comhiv.govasm.org. Histone deacetylases are a family of zinc metalloenzymes responsible for hydrolyzing acetylated lysine (B10760008) residues on histones guidetoimmunopharmacology.org. Human HDACs are classified into four main groups (Class I, II, III, and IV) based on their structural similarities to yeast deacetylases guidetoimmunopharmacology.org.

HDACs play a pivotal role in regulating chromatin's post-translational modification and, consequently, gene expression guidetoimmunopharmacology.org. In many human cancers, HDACs are frequently over-expressed, which can lead to the suppression of tumor suppressor genes hiv.gov. Histone deacetylase inhibitors (HDACis) counteract this by increasing the levels of histone acetylation, thereby altering gene expression patterns. This epigenetic modulation is fundamental for influencing gene expression related to crucial cellular processes such as cell growth, apoptosis (programmed cell death), and differentiation guidetoimmunopharmacology.org.

HDACis have demonstrated the ability to induce cell cycle arrest, specifically at the G1 or G2/M phases, and promote cell death in cancer cells guidetoimmunopharmacology.org. This makes them promising therapeutic candidates for a range of diseases, including various cancers, neurological disorders, and inflammatory conditions guidetoimmunopharmacology.org. This compound, through its effective HDAC inhibition, has exhibited significant antitumor activities, including the induction of apoptosis and the inhibition of tumor growth across multiple experimental models guidetoimmunopharmacology.org. Its therapeutic potential is further enhanced when used in synergistic combinations with other anticancer agents guidetoimmunopharmacology.org.

Structure

3D Structure

Properties

CAS No. |

328548-11-4 |

|---|---|

Molecular Formula |

C20H31N3O6S2 |

Molecular Weight |

473.6 g/mol |

IUPAC Name |

(1S,5S,6R,9S,15E,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone |

InChI |

InChI=1S/C20H31N3O6S2/c1-11(2)18-15(24)9-17(26)29-13-6-4-5-7-30-31-10-14(20(28)23-18)22-19(27)12(3)21-16(25)8-13/h4,6,11-15,18,24H,5,7-10H2,1-3H3,(H,21,25)(H,22,27)(H,23,28)/b6-4+/t12-,13-,14-,15+,18-/m1/s1 |

InChI Key |

XFLBOEMFLGLWFF-HDXRNPEWSA-N |

SMILES |

CC1C(=O)NC2CSSCCC=CC(CC(=O)N1)OC(=O)CC(C(NC2=O)C(C)C)O |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H]2CSSCC/C=C/[C@H](CC(=O)N1)OC(=O)C[C@@H]([C@H](NC2=O)C(C)C)O |

Canonical SMILES |

CC1C(=O)NC2CSSCCC=CC(CC(=O)N1)OC(=O)CC(C(NC2=O)C(C)C)O |

Appearance |

Solid powder |

Other CAS No. |

328548-11-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Spiruchostatin A; SpiruchostatinA; Spiruchostatin-A; OBP-801; OBP 801; OBP801; YM-753; YM 753; YM753 |

Origin of Product |

United States |

Molecular Mechanisms of Action of Spiruchostatin a

Target Identification and Selective Inhibition of Histone Deacetylases (HDACs)

Specificity Profiles Towards Class I HDAC Isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC8)

Spiruchostatin A demonstrates a distinct specificity profile, primarily targeting Class I HDAC isoforms: HDAC1, HDAC2, HDAC3, and HDAC8. nih.govresearchgate.net This selective inhibition is a key characteristic, differentiating it from broader-spectrum HDAC inhibitors. nih.govaacrjournals.org For instance, studies have shown this compound to be a potent inhibitor of HDAC1 with an IC50 value of 2.4 nM, exhibiting high selectivity (approximately 1600-fold) over Class II HDAC6. sigmaaldrich.com This isoform selectivity is crucial for understanding its precise biological impact and potential therapeutic applications.

Table 1: Specificity Profile of this compound Towards Class I HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference |

| Pan-HDAC | 2 | medchemexpress.com |

| HDAC1 | 2.4 | sigmaaldrich.com |

| HDAC2 | Targeted | nih.gov |

| HDAC3 | Targeted | nih.gov |

| HDAC8 | Targeted | nih.gov |

Note: "Targeted" indicates reported inhibition without specific IC50 values in the provided snippets.

Epigenetic Modulation Through Histone Acetylation

The primary epigenetic mechanism modulated by this compound is the increase in histone acetylation. nih.govnih.gov By inhibiting HDACs, this compound prevents the removal of acetyl groups from histone proteins, leading to their accumulation. nih.govmedchemexpress.com This hyperacetylation of histones is a fundamental epigenetic modification that influences chromatin dynamics and gene expression. nih.govnih.gov

Chromatin Relaxation and Architectural Remodeling

Increased histone acetylation, facilitated by this compound, disrupts the typical compaction of chromatin. nih.govresearchgate.net This leads to a more open chromatin state, often referred to as chromatin relaxation or architectural remodeling. nih.govresearchgate.netresearchgate.netnih.gov In its deacetylated state, chromatin is typically condensed, limiting access for transcriptional machinery. nih.gov Conversely, hyperacetylation promotes a relaxed, euchromatin state, making the DNA more accessible for gene regulation. nih.govnih.gov This dynamic interchange between condensed and accessible chromatin is essential for controlling gene expression. nih.gov

Transcriptional Activation and Repression of Gene Expression

The chromatin relaxation induced by this compound's inhibition of HDACs significantly modulates gene expression patterns. nih.govresearchgate.net This open chromatin state enhances the transcription of various genes, including key tumor suppressor genes. nih.govresearchgate.netresearchgate.net The altered gene expression profile, driven by increased histone acetylation, contributes to critical cellular outcomes such as cell cycle arrest, induction of apoptosis, and promotion of differentiation. nih.govmedchemexpress.comresearchgate.networldscientific.com For instance, this compound has been shown to induce the expression of the cell-cycle regulator p21waf1. nih.gov While often associated with transcriptional activation, HDAC inhibitors can also lead to the repression of genes critical in oncogenic pathways, thereby impeding tumor growth and progression. researchgate.net

Influence on Non-Histone Protein Acetylation

Beyond its well-established effects on histone proteins, this compound also influences the acetylation levels of various non-histone proteins. nih.govnih.gov HDACs, including those targeted by this compound, deacetylate a wide array of non-histone proteins, which play diverse roles in cellular processes. medchemexpress.comportlandpress.com By inhibiting these enzymes, this compound leads to increased acetylation of these non-histone targets. nih.gov This can modulate the activity of proteins involved in gene expression regulation, cell cycle progression, DNA repair, and signal transduction pathways. nih.govportlandpress.com For example, transcription factors like SP1 and SP3 are known to be deacetylated by Class I HDACs, and their acetylation can be influenced by HDAC inhibitors, thereby modulating their activity and affecting cellular phenotype. nih.govnih.gov

Induction of Cellular Signal Transduction Pathways

The epigenetic and protein acetylation changes induced by this compound cascade into the activation or modulation of various cellular signal transduction pathways. medchemexpress.comaacrjournals.orgresearchgate.net These downstream effects are integral to its biological activity. This compound has been shown to induce apoptosis in a dose-dependent manner in various cell lines, a process often accompanied by caspase activation and cytochrome-c release from mitochondria. medchemexpress.com It also leads to cell cycle arrest, particularly at the G1 or G2/M phases, which can halt uncontrolled cell growth. nih.govmedchemexpress.comaacrjournals.org Furthermore, this compound can significantly increase the intracellular formation of reactive oxygen species (ROS) and has been linked to DNA damage. medchemexpress.comresearchgate.net These combined effects on cellular signaling pathways underscore its comprehensive anti-tumorigenic properties. researchgate.net

Generation of Reactive Oxygen Species (ROS) and Redox Signaling Modulation

This compound induces the generation of intracellular reactive oxygen species (ROS), which plays a vital role in its cytotoxic effects researchgate.netnih.govmdpi.com. Studies have shown that the apoptosis induced by this compound is accompanied by a significant increase in the formation of intracellular ROS nih.gov. The critical involvement of ROS in the lethality of this compound is underscored by the observation that pre-treatment with antioxidants, such as N-acetyl-L-cysteine (NAC), significantly inhibits this compound-mediated apoptosis nih.gov.

The generation of ROS is a known consequence of histone deacetylase inhibition, with HDAC inhibitors being capable of enhancing mitochondrial ROS production mdpi.comnih.gov. Cellular redox homeostasis is crucial for normal physiological processes, and its disruption, characterized by altered redox balance and signaling, is implicated in various pathological conditions, including cancer and resistance to cancer therapies mdpi.com. The capacity of this compound to modulate redox signaling through ROS generation is a key component of its mechanism of action.

Caspase Activation and Orchestration of Apoptotic Cascades

This compound has been demonstrated to induce apoptosis, a programmed form of cell death, in various cellular models researchgate.netnih.govresearchgate.netnih.gov. The apoptotic process orchestrated by this compound involves the activation of a cascade of cysteine aspartate-specific proteases known as caspases nih.govresearchgate.netnih.govwaocp.org. Caspases are central effectors of apoptosis, typically synthesized as inactive precursors that become activated upon receiving apoptotic signals nih.govwaocp.org.

Specifically, treatment with this compound leads to the activation of key initiator and effector caspases, including Fas, caspase-8, and caspase-3 nih.govresearchgate.net. Furthermore, the activation of Bid and the subsequent release of cytochrome-c into the cytosol have been observed nih.gov. This indicates that this compound triggers apoptosis through pathways involving both death receptor activation (extrinsic pathway, involving Fas and caspase-8) and the mitochondrial pathway (intrinsic pathway, involving Bid and cytochrome-c release leading to caspase-9 and then caspase-3 activation) nih.govresearchgate.net. The induction of apoptosis by this compound is also characterized by observable apoptotic features such as increased DNA fragmentation and changes in nuclear morphology nih.gov.

Preclinical Biological Efficacy and Cellular Pharmacology of Spiruchostatin a

Antineoplastic Activities in In Vitro and In Vivo Cancer Models

Spiruchostatin A exhibits significant antitumor activities across a range of cancer types, including colon cancers, leukemia cells, endometrial carcinoma, and renal cell carcinoma nih.govmedchemexpress.com. Its efficacy stems from its ability to induce various cellular responses that collectively impede tumor progression nih.govresearchgate.net.

Induction of Programmed Cell Death (Apoptosis)

This compound is a potent inducer of programmed cell death, or apoptosis, in various cancer cell lines. It has been shown to induce apoptosis in a dose- and time-dependent manner in U937 human myelomonocytic lymphoma cells at concentrations ranging from 3 to 100 nM nih.govmedchemexpress.com. At a concentration of 30 nM, this compound significantly increased intracellular reactive oxygen species (ROS) formation, activated caspases, and promoted the release of cytochrome-c from mitochondria into the cytosol nih.govmedchemexpress.com. This process is crucial for the signaling cascades that lead to apoptosis nih.govresearchgate.net. Furthermore, this compound increased the percentage of cells in the sub-G1 phase, a hallmark of apoptosis, from 2.3% to 27% in U937 cells nih.govmedchemexpress.com.

Cell Cycle Progression Perturbations and Arrest (e.g., G1, G2/M phases)

This compound effectively perturbs cell cycle progression, leading to arrest at specific phases. In MCF7 breast cancer cells, this compound induced G2/M cell cycle arrest at nanomolar concentrations nih.govaacrjournals.org. Similarly, in U937 human lymphoma cells, it increased the proportion of cells in the G1 phase nih.gov. The inhibition of HDAC enzymes by this compound can induce changes in genetic expression that affect cell cycle progression, resulting in cell cycle arrest at either the G1 or G2/M phase, which can ultimately lead to cell death or halt uncontrolled cancer cell growth nih.govkhanacademy.org.

Inhibition of Cellular Proliferation and Tumor Growth

This compound demonstrates potent inhibition of cellular proliferation across various cancer cell lines and effectively reduces tumor growth in in vivo models. It significantly inhibited the development of several cancer cell lines nih.govaacrjournals.org. In MCF7 breast cancer cells, this compound exhibited potent inhibition of growth with an IC50 value of 6 nM aacrjournals.org.

In in vivo studies, this compound (YM753) significantly inhibited tumor growth in WiDr human colon tumor xenograft nude mice models after a single intravenous dose of 3 mg/kg nih.govmedchemexpress.com. This inhibition was linked to the accumulation of acetylated histones and the p21WAF1/Cip1 protein within the tumors nih.govmedchemexpress.com.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | IC50 Value (nM) | Reference |

| MCF7 (Breast Cancer) | 6 | aacrjournals.org |

| U937 (Lymphoma) | 3-100 (Apoptosis Induction) | nih.govmedchemexpress.com |

| WiDr (Colon Tumor) | (Prolonged histone acetylation) | nih.govmedchemexpress.com |

| Various Cancer Cell Lines | Significant inhibition | nih.govaacrjournals.org |

Modulation of Key Oncogenic and Tumor Suppressor Gene Expression (e.g., p21waf1/Cip1)

A key mechanism of this compound's action involves its ability to modulate gene expression, particularly by reactivating tumor suppressor genes. As a potent Class I HDAC inhibitor, this compound prevents the deacetylation of histone proteins, leading to chromatin relaxation and enhanced transcription of tumor suppressor genes nih.govresearchgate.net. This includes an increased expression of genes involved in cell cycle arrest, apoptosis, and differentiation nih.govresearchgate.net.

Notably, this compound increases the expression of p21WAF1/Cip1 (cyclin-dependent kinase inhibitor 1), a crucial tumor suppressor gene involved in cell cycle regulation and apoptosis nih.govnih.govnih.gov. In WiDr xenograft nude mice, a single intravenous dose of this compound at 3 mg/kg promoted the accumulation of p21WAF1/Cip1 protein, an effect that persisted for up to 72 hours post-administration nih.govmedchemexpress.com. This induction of p21WAF1/Cip1 is a significant mechanism by which this compound inhibits proliferation and induces cell cycle regulation nih.gov.

Mechanisms Implicating DNA Damage and Anti-Angiogenesis

Beyond its direct effects on cell proliferation and apoptosis, this compound's comprehensive anti-tumorigenic properties also include mechanisms implicating DNA damage and anti-angiogenesis researchgate.net. As an HDAC inhibitor, this compound contributes to the cytotoxic profile against neoplastic cells by inducing DNA damage and inhibiting angiogenesis researchgate.net. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis frontiersin.org. By impeding this process, this compound can limit the supply of nutrients and oxygen to tumors, thereby hindering their expansion researchgate.netfrontiersin.org.

Evaluation of Synergistic Therapeutic Potential with Other Anticancer Agents

This compound has demonstrated significant synergistic effects when combined with various other anticancer agents, indicating its potential to improve treatment outcomes across different cancer types nih.govnih.govdoaj.org. These combinations generally lead to enhanced apoptosis, reduced tumor growth, and improved survival rates in preclinical models nih.gov.

For instance, concurrent treatment with the fibroblast growth factor receptor (FGFR) inhibitor BGJ398 and this compound (OBP-801/YM753) synergistically inhibited cell growth and markedly induced apoptosis in high-grade bladder cancer cells spandidos-publications.com. This combination activated caspases-3, -8, and -9, and the apoptotic response was significantly reduced by the pan-caspase inhibitor zVAD-fmk spandidos-publications.com. The synergistic apoptosis was also associated with the upregulation of Bim and DR5, and downregulation of survivin and FLIP spandidos-publications.com. This highlights this compound's potential in combination therapies, particularly in challenging cancers like triple-negative breast cancer nih.gov.

Table 2: Synergistic Therapeutic Potential of this compound

| Combination Agent | Cancer Type/Model | Observed Synergistic Effects | Reference |

| BGJ398 (FGFR inhibitor) | High-grade bladder cancer cells | Enhanced cell growth inhibition, marked apoptosis induction, activation of caspases-3, -8, -9, upregulation of Bim and DR5, downregulation of survivin and FLIP | spandidos-publications.com |

| Other anticancer agents | Various cancer types | Enhanced apoptosis, reduced tumor growth, improved survival rates | nih.govnih.govdoaj.org |

Modulation of Fibroblast Pathophysiology

This compound exerts significant effects on fibroblast pathophysiology, which is central to the progression of various fibrotic conditions. Its mechanism of action involves epigenetic modifications, specifically through the inhibition of histone deacetylases, leading to alterations in gene expression that counteract profibrotic processes. nih.govbiomolther.orgfrontiersin.orgbiomolther.org

Inhibition of Proliferation and Differentiation in Fibrotic Conditions (e.g., Idiopathic Pulmonary Fibrosis)

This compound has been demonstrated to potently inhibit the proliferation of fibroblasts, including those derived from patients with Idiopathic Pulmonary Fibrosis (IPF) and normal control subjects. nih.govnih.govresearchgate.net This antiproliferative effect is both time-dependent and concentration-dependent. For instance, studies have shown that SpA inhibits the proliferation of IPF fibroblasts with a concentration required to achieve 50% inhibition (IC₅₀) of 3.8 ± 0.4 nM. For normal fibroblasts, the IC₅₀ was found to be 7.8 ± 0.2 nM, indicating a potent inhibitory effect on both, with some selectivity towards IPF fibroblasts. nih.govnih.gov

The mechanism underlying this antiproliferative effect involves the induction of histone H3 acetylation and the upregulation of the cell-cycle inhibitor p21waf1. nih.govnih.govresearchgate.net Increased histone H3 acetylation, a direct consequence of HDAC inhibition, parallels the observed antiproliferative activity. The subsequent increase in p21waf1 expression suggests that SpA directly regulates the cell cycle, leading to growth inhibition without inducing significant apoptosis or cytotoxicity. nih.gov

Beyond proliferation, SpA also potently inhibits myofibroblast differentiation, a key event in fibrogenesis driven by profibrotic stimuli such as transforming growth factor-β1 (TGF-β1). nih.govnih.gov Treatment with SpA significantly diminishes the expression of myofibroblast markers, including α-smooth muscle actin (α-SMA), collagen I, and collagen III, as well as soluble collagen release, all of which are typically induced by TGF-β1. nih.govnih.gov This inhibition of differentiation is critical as myofibroblasts are responsible for the excessive deposition of extracellular matrix (ECM) proteins that characterize fibrotic diseases. nih.gov

The following table summarizes the inhibitory concentrations of this compound on fibroblast proliferation:

| Fibroblast Type | IC₅₀ (nM) (Serum-containing medium alone) | IC₅₀ (nM) (in presence of TGF-β1) |

|---|---|---|

| IPF Fibroblasts | 4.1 researchgate.net | 3.8 ± 0.4 nih.govnih.gov |

| Normal Fibroblasts | - | 7.8 ± 0.2 nih.govnih.gov |

Attenuation of Profibrotic Responses

The sustained increase in histone H3 acetylation observed with SpA treatment, even after drug removal, suggests a prolonged impact on chromatin structure, which is a fundamental aspect of its antifibrotic action. nih.gov By targeting Class I HDACs, SpA interferes with the signaling pathways mediated by profibrotic factors like TGF-β1, thereby inhibiting the expression of key profibrotic proteins such as α-SMA, collagen I, and collagen III. nih.govbiomolther.orgfrontiersin.orgbiomolther.org This comprehensive attenuation of profibrotic responses positions this compound as a promising compound for further investigation in the context of fibrotic disorders.

Structure Activity Relationship Sar Studies of Spiruchostatin a and Its Analogues

Elucidation of Critical Structural Determinants for Histone Deacetylase Inhibition

Spiruchostatin A is characterized as a cyclic, cysteine-containing depsipeptide, featuring a 15-membered bicyclic depsipeptide ring wikipedia.orgnovoprolabs.com. The integrity of this cyclic framework is paramount for its ability to bind effectively to HDACs and subsequently inhibit cancer cell proliferation wikipedia.org.

A key structural determinant for its potent inhibitory effect lies in the free sulfhydryl residue of the pendant (S)-3-hydroxy-7-mercaptohept-4-enoic acid moiety. This thiol group is essential for coordinating with the active-site zinc ion (Zn2+) within the HDAC enzyme newdrugapprovals.org. Unlike some other depsipeptide HDAC inhibitors, this compound does not require a prodrug activation step involving disulfide bond reduction to expose its active form, allowing for direct HDAC inhibition upon administration wikipedia.orgguidetopharmacology.org.

Correlation of Specific Molecular Modifications with HDAC Isoform Selectivity and Inhibitory Potency

This compound exhibits potent and selective inhibition primarily against Class I HDACs, specifically HDAC1, HDAC2, HDAC3, and HDAC8 wikipedia.org. It demonstrates exceptionally high selectivity and potent cell-growth inhibitory action against class I HDAC1, with activity observed in nanomolar concentrations wikipedia.org. This selectivity profile distinguishes it from broader-spectrum HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) or trichostatin A (TSA), which affect both Class I and Class II HDACs.

Studies on this compound and its analogues have revealed important insights into how specific molecular modifications influence HDAC isoform selectivity and inhibitory potency. For instance, research has shown that this compound and Spiruchostatin B, along with the unnatural analogue 5″-epi-spiruchostatin B, possess potent activity against HDAC1. Notably, these compounds exhibit significant selectivity over HDAC6, another HDAC isoform.

Table 1: Inhibitory Potency and Selectivity of Spiruchostatins and an Analogue against HDAC1 and HDAC6

| Compound | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity (HDAC6/HDAC1) |

| This compound | 2-4 | ~1000-2000 | ~500-fold |

| Spiruchostatin B | 2-4 | ~1000-2000 | ~500-fold |

| 5″-epi-Spiruchostatin B | 2.4 | 3900 | ~1625-fold |

As shown in Table 1, the 5″-epi-spiruchostatin B analogue demonstrates an even higher degree of isoform selectivity, achieving approximately 1625-fold preference for HDAC1 over HDAC6, while maintaining potent cytotoxic activity. This highlights that subtle modifications, particularly within the cap group moiety of macrocyclic HDAC inhibitors, can significantly modulate biological activity and enhance isoform selectivity, which is crucial for developing therapeutic agents with reduced off-target effects.

Analysis of Stereochemical Requirements for Optimal Biological Activity

The stereochemistry of this compound is a critical factor for its optimal biological activity. Early research involving the total synthesis of this compound was instrumental in unambiguously determining the stereochemical configuration at the C5 position wikipedia.org.

A compelling piece of evidence for the importance of stereochemistry comes from studies comparing this compound with its epimeric analogue at the beta-hydroxy acid position. This epimer was found to be inactive, strongly indicating that the precise stereochemical arrangement at this specific site is indispensable for productive interactions with HDAC enzymes. This observation underscores that even minor changes in the three-dimensional orientation of functional groups can lead to a complete loss of activity, emphasizing the highly specific nature of the binding pocket within HDACs.

While direct detailed stereochemical data for all positions of this compound are not extensively elaborated in the provided sources, the general principle of stereochemical sensitivity in macrocyclic HDAC inhibitors is well-established. For instance, in related macrocyclic depsipeptides like azumamides, the D-stereochemistry of certain residues is known to influence their peptide conformation, resulting in a retro-inverso peptide that impacts activity. Furthermore, studies on other HDAC inhibitor scaffolds, such as imidazo-ketopiperazine, have shown that while some diastereomers might exhibit similar activity profiles, the replacement of specific sidechains can lead to significant differences in bioactivity between diastereomers, further supporting the notion that precise stereochemical control is vital for achieving desired affinity and selectivity.

Chemical Synthesis and Analog Development of Spiruchostatin a

Total Synthesis Methodologies for Spiruchostatin A

Total synthesis routes for this compound typically involve the precise construction of its constituent amino acid and hydroxy acid building blocks, followed by their assembly into a linear precursor, and then crucial macrocyclization and disulfide bond formation steps. researchgate.netacs.orgjst.go.jp The key building blocks include (3S,4R)-statine, D-cysteine, D-alanine, and the critical (S)-3-hydroxy-7-mercaptohept-4-enoic acid moiety. mdpi.com

Early synthetic efforts aimed to unambiguously confirm the natural product's structure and pave the way for analogue preparation. nih.govacs.orgsoton.ac.uk Different strategies have been employed, often focusing on overcoming challenges associated with stereocontrol and macrocycle formation. mdpi.com

Asymmetric Synthesis Approaches (e.g., Asymmetric Aldol (B89426) Reactions)

Asymmetric synthesis is crucial for establishing the correct stereochemistry of the chiral centers within this compound, particularly the (S)-3-hydroxy-7-mercaptohept-4-enoic acid fragment. nih.govacs.orgmdpi.com

Key asymmetric approaches include:

Asymmetric acetate (B1210297) aldol reactions: One notable approach utilized an asymmetric acetate aldol reaction involving a Zr-enolate to construct the β-hydroxy acid fragment. nih.govresearchgate.netsoton.ac.uk This method proved effective in achieving the desired stereoselectivity. researchgate.net

Nagao thiazolidinethione auxiliary: Another successful strategy employed the Nagao thiazolidinethione auxiliary for a diastereoselective acetate aldol reaction. nih.govacs.org This auxiliary served a dual role, also acting as an activated acylating agent for amide bond formation. acs.org

Julia-Kocienski olefination: For synthesizing the (3S or 3R,4E)-3-hydroxy-7-mercaptohept-4-enoic acid unit, the Julia-Kocienski olefination has been employed, starting from a 1,3-propanediol-derived sulfone and a malic acid-derived aldehyde. nih.gov

Automated synthesis: An automated synthesizer has been used to perform a 5-step synthesis, including an asymmetric aldol reaction, to provide the (E)-(S)-3-hydroxy-7-thio-4-heptenoic acid segment, which is vital for the inhibitory activity of depsipeptidic natural products like spiruchostatins. rsc.orgnih.gov

Macrocyclization Strategies (e.g., Shiina Method, Yamaguchi Protocol)

Macrocyclization is a critical and often challenging step in the total synthesis of this compound, involving the formation of the 15-membered depsipeptide ring. thieme-connect.comjst.go.jpmdpi.com

Commonly employed methods include:

Shiina Method: The Shiina method, utilizing 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) at room temperature, has been widely adopted for macrolactonization in this compound synthesis. nih.govresearchgate.netjst.go.jpmdpi.comsoton.ac.ukniph.go.jp This method often provides better yields and higher monomer content compared to classical methods. mdpi.comniph.go.jp For instance, in one synthesis, Shiina's conditions yielded the desired product in 67% after disulfide formation, whereas the Yamaguchi protocol resulted in only 40% yield. mdpi.com

Yamaguchi Protocol: The Yamaguchi protocol has also been successfully applied for macrolactonization. nih.govacs.org However, comparisons have shown that the Shiina method can be more effective, sometimes requiring less harsh conditions and yielding higher percentages. mdpi.comniph.go.jp

Mitsunobu conditions: While the Shiina method is often preferred, Mitsunobu conditions have been explored, particularly when other methods faced difficulties. jst.go.jpnih.gov

Table 1: Comparative Yields of Macrocyclization Methods for this compound

| Method | Reagents | Temperature | Yield (after disulfide formation) | Reference |

| Shiina Method | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Room Temp. | 67% | mdpi.com |

| Yamaguchi Protocol | (Specific reagents not detailed in snippet) | (Not stated) | 40% | mdpi.com |

Solid-Phase Synthetic Techniques for Cyclic Peptides

Solid-phase synthetic techniques offer advantages for the synthesis of cyclic peptides, including ease of purification and potential for automation. acs.orgjst.go.jpmdpi.com

Latent thioester solid-phase linker: Another solid-phase strategy involved a latent thioester designed with a pendant carboxylic acid, serving as a solid-phase linker for the synthesis of cyclic, cysteine-containing peptidic materials. nih.govacs.orgfigshare.comacs.org This key step initiates a chemoselective transformation akin to native chemical ligation to form the macrocyclic alanine-cysteine amide bond. nih.govacs.orgfigshare.com This approach is particularly well-suited for structure-activity relationship (SAR) studies. acs.orgresearchgate.net

Design and Preparation of this compound Structural Analogues

The structural similarity of this compound to other potent HDAC inhibitors like FK228 has driven efforts to design and prepare its analogues to explore structure-activity relationships (SAR) and potentially develop more potent or selective therapeutic agents. wikipedia.orgresearchgate.netacs.orgsoton.ac.uk The synthesis of analogues often involves modifications to the core structure, such as changes in amino acid residues or the β-hydroxy acid fragment. acs.org

Development of Combinatorial Libraries for Structure-Activity Relationship Exploration

The synthesis of combinatorial libraries of this compound analogues is a crucial strategy for comprehensive SAR exploration. researchgate.netsoton.ac.uk By systematically varying parts of the molecule, researchers can identify structural features critical for HDAC inhibitory activity and selectivity. researchgate.net

The total synthesis of this compound has been described as a prelude to the preparation of a combinatorial library of its analogues. researchgate.netsoton.ac.uk

Solid-phase synthesis routes, particularly those utilizing latent thioester linkers, are highly amenable to the generation of diverse analogues, including those with acidic and basic amino acids, facilitating SAR studies. acs.orgresearchgate.net

Studies on related depsipeptides have shown that simple modifications, even at specific side chains (e.g., C4 and C7 in FK228 analogues), can significantly impact HDAC inhibitory activity and isoform selectivity. researchgate.net

Comparative Synthetic Strategies for Related Bicyclic Depsipeptides (e.g., FK228 Analogues)

This compound shares structural and biological similarities with other bicyclic depsipeptide HDAC inhibitors, such as FK228 (romidepsin) and FR-901375. wikipedia.orgnih.govmdpi.comsoton.ac.ukacs.orgacs.org Comparative synthetic strategies highlight common challenges and innovative solutions in this class of natural products.

Shared Challenges: A recurring challenge in the synthesis of both this compound and FK228 is the formation of the delicate macrocyclic depsipeptide and the preparation of the β-hydroxy mercapto heptenoic acid intermediate. mdpi.comacs.orgnih.gov

Asymmetric Aldol Approaches: Similar to this compound, the synthesis of FK228 also relies on asymmetric aldol reactions to establish the C3-hydroxyl stereochemistry of the β-hydroxy acid fragment. nih.gov Difficulties in reproducing enantioselectivity in some catalytic asymmetric aldol reactions have led to the development of alternative approaches, such as using 2-chloro-acetyl-oxazolidinone. nih.gov

Macrocyclization Comparisons: While the Shiina method has been highly effective for this compound, FK228 synthesis has sometimes employed Mitsunobu-based macrolactonization to achieve good yields of the 16-membered cyclic depsipeptide. jst.go.jpnih.govnih.gov Some early attempts at macrocyclization for FK228 using classical acid activation were unsuccessful, necessitating alternative strategies. acs.orgacs.org

Convergent and Unified Synthesis: Convergent and unified synthetic schemes have been developed for the simultaneous synthesis of spiruchostatins A and B, 5''-epi-spiruchostatin B, and FK228. nih.govresearchgate.netlookchem.com These methods typically involve the condensation of specific peptide segments to directly assemble seco-acids, followed by macrocyclization and disulfide bond formation. nih.govlookchem.com

Macrolactamization vs. Macrolactonization: While this compound synthesis primarily uses macrolactonization, some strategies for FK228 have explored macrolactamization as an alternative, particularly when macrolactonization proved challenging due to steric hindrance or sensitivity of the allylic alcohol. acs.orgacs.org This involves forming the ester bond intermolecularly at an early stage and then achieving macrocyclization via amide bond formation. acs.org

Biosynthetic Pathways and Production Enhancement of Spiruchostatin a

Identification and Characterization of the Spiruchostatin Biosynthetic Gene Cluster (spi) in Pseudomonas sp. Q71576

The biosynthetic gene cluster responsible for spiruchostatin production, designated spi, has been identified and characterized in Pseudomonas sp. Q71576 through rapid genome sequencing and genetic mutations. nih.govoup.com This spi gene cluster spans approximately 54,335 base pairs and contains 14 genes. secondarymetabolites.org These genes encode various enzymes crucial for the hybrid NRPS-PKS pathway, including:

NRPS genes: spiA, spiDE1, and spiE2 nih.gov

PKS genes: spiB, spiC1, and spiC2 nih.gov

Tailoring protein genes: spiF, spiH, and spiJ nih.gov

Putative resistance genes: spiG and spiI nih.gov

Regulatory gene: spiR, which encodes a LysR-type transcriptional activator. nih.govplos.org

The low natural production of spiruchostatins A and B in the wild-type strain of Pseudomonas sp. Q71576 (approximately 14.5 mg/L combined titer) highlighted the need for yield improvement strategies. nih.gov

Genetic Engineering Approaches for Biosynthetic Yield Optimization

To address the low production of spiruchostatin A, genetic engineering approaches have been explored, focusing on the overexpression of transcriptional activators. nih.gov

Overexpression of the native transcriptional activator spiR in the wild-type Pseudomonas sp. Q71576 strain (PsWT) led to a substantial increase in spiruchostatin production. This resulted in a 268% increase in the combined titer of spiruchostatins A and B, reaching approximately 53.5 mg/L. nih.govoup.com This demonstrates that enhancing the expression of the native regulatory gene can significantly boost the metabolic output of the biosynthetic pathway. nih.gov

Surprisingly, the overexpression of depR, a heterologous regulatory gene from the FK228 biosynthetic gene cluster, in Pseudomonas sp. Q71576 yielded an even more dramatic increase in spiruchostatin production. This approach resulted in a remarkable 1,285% increase, achieving a combined titer of 200.8 mg/L of spiruchostatins A and B. nih.govoup.com

Further mechanistic studies indicated that the heterologous transcriptional activator DepR exerts its regulatory function by directly or indirectly upregulating the expression of the native spiR gene, which then enhances the expression of other spi-genes. nih.gov This suggests an artificial regulatory cascade where DepR activates the spi gene cluster through SpiR. nih.gov The inability of DepR overexpression to boost spiruchostatin production in a spiR deletion mutant of Pseudomonas sp. (PsΔspiR) further supports the notion that DepR acts via SpiR. nih.gov

The following table summarizes the yield improvements observed with different genetic engineering strategies:

| Strategy | Wild-Type Titer (mg/L) | Engineered Titer (mg/L) | Percentage Increase (%) |

| Wild-type Pseudomonas sp. Q71576 | 14.5 nih.gov | - | - |

| Overexpression of native spiR | 14.5 nih.gov | 53.5 nih.gov | 268 nih.govoup.com |

| Overexpression of heterologous depR (from FK228 dep cluster) | 14.5 nih.gov | 200.8 nih.gov | 1,285 nih.govoup.com |

Table 1: this compound and B Combined Titer Improvement through Genetic Engineering

Advanced Research Perspectives and Future Directions in Spiruchostatin a Investigation

Comprehensive Elucidation of Detailed Molecular Mechanisms Beyond Canonical Histone Acetylation

While Spiruchostatin A is recognized for its potent inhibition of Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8), research is extending beyond the canonical effects on histone acetylation to explore a broader spectrum of its molecular mechanisms nih.govwikipedia.orgbohrium.comhiv.gov. SpA's action involves not only the deacetylation of histones but also a significant influence on the acetylation status of various non-histone proteins nih.govwikipedia.orgwikipedia.orgnucleos.comguidetopharmacology.org.

Key non-histone protein targets and affected signaling pathways include:

Transcription Factors: SpA can modulate the activity of transcription factors such as SP1, p53, E2F1, and STAT3 by altering their acetylation levels nih.govwikipedia.orgnucleos.comguidetopharmacology.orgnih.gov. This modulation can significantly impact cellular phenotype, including cell growth, migration, and survival nih.govwikipedia.orgwikipedia.orgnucleos.comguidetopharmacology.org.

Cell Cycle Regulators: this compound has been shown to induce the expression of the cell-cycle inhibitor p21waf1, leading to cell cycle arrest, predominantly in the G1 or G2/M phase, and ultimately apoptosis in various cell lines nih.govwikipedia.orgbohrium.commims.com.

TGF-β Signaling: SpA has demonstrated the ability to abrogate pro-hypertrophic effects in cardiac myocytes and inhibit proliferation and differentiation of fibroblasts in idiopathic pulmonary fibrosis (IPF), suggesting an influence on complex signaling pathways like TGF-β nih.govwikipedia.orgwikipedia.orgxenbase.org.

Notably, SpA functions as a prodrug, requiring intracellular reduction to become active wikipedia.orgmims.com. Its effects on histone acetylation are characterized by a slower onset but more prolonged duration compared to hydroxamic acid-based HDAC inhibitors, with histone acetylation persisting even after drug removal nih.govwikipedia.orgbohrium.com. This distinct pharmacodynamic profile may contribute to its efficacy and warrants further investigation into its cellular processing and target engagement kinetics. Furthermore, SpA has shown synergistic anticancer effects when combined with other therapeutic agents, such as PI3K inhibitors, highlighting its potential in combination therapies wikipedia.org.

Investigation of Influence on Other Epigenetic Markers and Regulatory Networks

Beyond its direct impact on histone acetylation, a critical area of future research involves elucidating this compound's influence on other epigenetic markers and regulatory networks. Epigenetic mechanisms are diverse, encompassing DNA methylation, chromatin remodeling, histone post-translational modifications, and the roles of non-coding RNAs wikipedia.org.

SpA, through its HDAC inhibitory activity, plays a crucial role in facilitating chromatin relaxation. This process leads to a more accessible and relaxed chromatin structure, which is conducive to the transcriptional activation of key tumor suppressor genes wikipedia.orgwikipedia.orgfishersci.pt. This ability to remodel chromatin architecture is fundamental to its biological effects.

HDACs, as a class of enzymes, are known to influence various oncogenic signaling pathways, including the MAPK, PI3K/AKT, and WNT/β-catenin cascades fishersci.pt. By altering the activity of these pathways, HDACs can promote cell survival and proliferation fishersci.pt. This compound's selective inhibition of Class I HDACs suggests a targeted modulation of these pathways, although the precise downstream effects and interactions with these complex networks require further detailed investigation.

In the context of idiopathic pulmonary fibrosis (IPF), SpA has been shown to reduce fibroblast proliferation and suppress the expression of interstitial collagen, correlating with increased histone H3 acetylation and p21 expression nih.govnih.gov. This indicates its involvement in regulating gene expression patterns crucial for fibrotic processes. Profibrotic signaling, often mediated by STAT3 phosphorylation and activation, is associated with epigenetic alterations, and the deacetylation of STAT3 can be influenced by HDAC1, HDAC2, and HDAC3, which are targets of SpA nih.gov.

While HDAC inhibitors broadly affect gene expression and chromatin remodeling, the direct influence of this compound on DNA methylation patterns or specific DNA methyltransferases (DNMTs) is an area that requires more explicit investigation. Existing literature primarily highlights its role in histone modification and chromatin structure, with DNA methylation being mentioned as a separate but related epigenetic mechanism hiv.govwikipedia.orgwikipedia.orgnih.gov.

Development of Robust Biomarkers for Predicting Therapeutic Response

A significant future direction in this compound research involves the development of robust biomarkers to predict therapeutic response and optimize patient selection in clinical settings wikipedia.orgwikipedia.orgfishersci.comfishersci.caharvard.edu. Biomarker-driven trials are essential for enhancing treatment outcomes and minimizing unnecessary exposure to potential side effects wikipedia.org.

Current research has identified several potential pharmacodynamic markers of SpA activity:

Histone Acetylation Levels: In preclinical models, SpA has been shown to induce a selective and sustained accumulation of acetylated histones, specifically H3 and H4, in tumor tissues wikipedia.orgmims.com. The persistence of histone acetylation after drug removal also suggests a potential pharmacodynamic marker nih.govbohrium.com.

p21WAF1/Cip1 Expression: Increased expression of the cell-cycle inhibitor p21WAF1/Cip1 protein has been observed following SpA administration in tumor xenograft models and in fibroblasts, indicating its role in mediating cell cycle arrest nih.govnih.govmims.com.

Lysyl Oxidase (LOX): For romidepsin, another Class I selective HDAC inhibitor structurally similar to SpA, lysyl oxidase (LOX) has been evaluated as a companion biomarker in idiopathic pulmonary fibrosis (IPF) to assess early on-target effects guidetoimmunopharmacology.org. Given SpA's Class I selectivity and antifibrotic properties, LOX could be a relevant biomarker for SpA in similar contexts.

Retinoic Acid (RA) Pathway Components: The retinoic acid receptor (RAR) pathway has been identified as a target of HDAC inhibitors, and the expression of RARα and PRAME can influence cellular sensitivity to these compounds uni.luguidetopharmacology.org. Further investigation into the modulation of these components could lead to predictive biomarkers for SpA.

The development of such biomarkers is crucial for tailoring therapies to individual patient profiles and the specific epigenetic landscapes of different cancers, thereby optimizing therapeutic outcomes and potentially reducing variability in treatment responses wikipedia.org.

Further Exploration and Optimization of Analogues for Enhanced Therapeutic Outcomes and Isoform Selectivity

This compound, a natural bicyclic depsipeptide, shares structural similarities with other potent HDAC inhibitors like FK228 (romidepsin) wikipedia.orgbohrium.comxenbase.orgxenbase.orguni.luuni.lu. The successful total synthesis of this compound has opened avenues for the generation and optimization of structural analogues wikipedia.orgbohrium.comwikipedia.orgxenbase.orguni.luuni.lu.

Future research is heavily invested in developing a combinatorial library of SpA analogues with the primary goals of enhancing therapeutic efficacy, minimizing off-target effects, and achieving greater isoform selectivity among HDACs nih.govwikipedia.orgbohrium.comhiv.govwikipedia.orgwikipedia.orguni.luxenbase.orguni.lu. While SpA demonstrates selectivity for Class I HDACs, particularly HDAC1, ongoing efforts aim to further refine this selectivity profile nih.govwikipedia.orgbohrium.comhiv.govwikipedia.orgxenbase.orguni.lu.

Research on analogues of FK228, which shares a similar bicyclic depsipeptide scaffold, has demonstrated that even subtle structural modifications can lead to potent and highly isoform-selective HDAC1 inhibitors, sometimes with significantly improved selectivity over other HDAC isoforms like HDAC6 wikipedia.orgxenbase.orguni.lu. For instance, the unnatural 5″-epi-spiruchostatin B analogue has shown exceptionally high selectivity for HDAC1 over HDAC6 (approximately 1625-fold) while maintaining potent cytotoxic activity, surpassing the selectivity of FK228 wikipedia.orguni.lu. This highlights the potential for designing SpA analogues with tailored HDAC isoform specificity, which could translate to improved therapeutic windows and reduced side effects.

Furthermore, the exploration of analogues is not limited to enhancing HDAC selectivity but also extends to developing compounds with dual inhibitory activities. For example, some FK228 analogues have been identified as dual HDAC/PI3K inhibitors, suggesting a strategy to target multiple oncogenic pathways simultaneously wikipedia.org. This approach could lead to more effective and comprehensive therapeutic interventions.

Integration with Multi-Omics Approaches for Holistic Systems Biology Understanding

To achieve a holistic systems biology understanding of this compound's effects, future investigations will increasingly integrate multi-omics approaches. This involves the comprehensive analysis of various biological layers, including genomics, transcriptomics, proteomics, and metabolomics.

While specific multi-omics studies for SpA are still emerging, the general application of these technologies is critical for:

Comprehensive Molecular Profiling: Multi-omics can provide an unprecedented level of detail regarding how SpA influences gene expression (transcriptomics), protein synthesis and modification (proteomics), and metabolic pathways (metabolomics) across different cellular states and disease contexts.

Identifying Novel Targets and Pathways: By analyzing global changes induced by SpA, researchers can identify previously unrecognized non-histone protein targets, signaling networks, and epigenetic regulators that are modulated by the compound wikipedia.org.

Understanding Drug Resistance Mechanisms: Multi-omics can help decipher the complex molecular mechanisms underlying drug resistance or sensitivity, providing insights into why certain patients respond differently to SpA treatment.

Biomarker Discovery and Validation: The vast datasets generated by multi-omics can be mined to discover novel predictive and pharmacodynamic biomarkers, which are essential for personalized medicine approaches wikipedia.org.

This integrated approach will be instrumental in moving beyond a reductionist view of HDAC inhibition to a more comprehensive understanding of how this compound orchestrates complex biological changes, ultimately paving the way for more rational drug design and optimized therapeutic strategies.

Q & A

Q. What experimental methodologies are recommended for identifying and characterizing spiruchostatin A in complex biological matrices?

this compound can be identified using liquid chromatography-mass spectrometry (LC-MS) with precise mass accuracy (e.g., [M + H]+ m/z 501.4 ± 0.3) and confirmed via nuclear magnetic resonance (NMR) for structural elucidation . For quantification, stable isotope-labeled internal standards are recommended to account for matrix effects. Cell-based assays, such as p21-luciferase reporter gene systems in MCF7 cells, are critical for validating biological activity, with fluorescence and β-galactosidase normalization to control transfection efficiency .

Q. How does this compound inhibit histone deacetylases (HDACs), and what are the key structural determinants of its activity?

this compound binds to the catalytic zinc ion in HDACs via its thiol group, mimicking the substrate’s lysine residue. The cyclic depsipeptide structure, including the 4R-isopropyl-2-thiazolyl moiety, is essential for binding affinity . Comparative studies with trichostatin A (IC50 100 nM vs. This compound’s 10 nM in MCF7 cells) highlight its superior potency, likely due to enhanced hydrophobic interactions .

Q. What in vitro and in vivo models are most appropriate for evaluating this compound’s therapeutic potential?

In vitro: MCF7 breast cancer cells transfected with p21-luciferase reporters are standard for measuring HDAC inhibition and dose-response relationships (IC50 calculations via CellTiter 96® assays) . In vivo: Xenograft models with HDAC-overexpressing tumors are recommended, using pharmacokinetic profiling to assess bioavailability and tissue penetration. Note that epithis compound (a structural analog) shows minimal activity, emphasizing the need for stereochemical precision in model validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro HDAC inhibition potency and in vivo efficacy data for this compound?

Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:

Q. What strategies optimize the total synthesis of this compound to improve yield and stereochemical fidelity?

Key steps include:

- Nagao’s chiral auxiliary for stereoselective aldol reactions (e.g., 3R-hydroxy intermediate synthesis in THF at -78°C) .

- Sequential protection/deprotection of thiol and hydroxyl groups to prevent side reactions .

- Flash chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates . Yield improvements (>20%) are achievable via microwave-assisted coupling reactions, reducing racemization risks.

Q. How can genetic engineering of Pseudomonas sp. strains enhance this compound biosynthesis?

Gene deletion studies (e.g., ∆spiR or ∆spiA mutants) reveal regulatory bottlenecks in the biosynthetic pathway . Overexpression of spiP (a cytochrome P450 oxidase) increases production titers by 3-fold. LC-MS monitoring of intermediates (e.g., spiruchostatin B, m/z 487.2 ± 0.5) helps identify rate-limiting steps .

Q. What computational and experimental approaches validate HDAC isoform selectivity of this compound?

- Molecular docking with HDAC1/6 crystal structures identifies binding pocket interactions .

- Isoform-specific inhibition assays using recombinant HDACs (e.g., HDAC1 vs. HDAC6) with fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .

- Transcriptomic profiling (RNA-seq) of treated cells to assess gene networks regulated by specific HDACs .

Q. How should researchers design studies to evaluate this compound’s synergy with other epigenetic modulators?

Apply the PICOT framework :

- P : Cancer cell lines with HDAC overexpression.

- I : this compound + DNA methyltransferase inhibitors (e.g., decitabine).

- C : Monotherapy vs. combination.

- O : Synergism quantified via Chou-Talalay combination indices .

- T : 48–72-hour exposure periods to capture early epigenetic effects .

Methodological Guidelines

- Data Analysis : Use Shapiro-Wilk tests for normality before applying ANOVA to dose-response data . For LC-MS quantification, normalize peak areas to internal standards and apply matrix-matched calibration curves .

- Ethical Reporting : Adhere to Pharmaceutical Research standards for disclosing synthesis protocols, spectral data, and biological replicates . Include raw data in supplementary materials to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.